molecular formula C19H15BrN2O5 B2500557 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 728016-88-4

6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2500557
CAS No.: 728016-88-4
M. Wt: 431.242
InChI Key: GHWQWNGQEJZYDG-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position of the chromen-2-one core, a furan-2-carbonyl group attached to a piperazine ring, and a carbonyl group at the 3rd position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

    Bromination of Chromen-2-one: The starting material, chromen-2-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Furan-2-carbonyl Piperazine: Furan-2-carboxylic acid is reacted with piperazine to form furan-2-carbonyl piperazine. This step often requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Coupling Reaction: The brominated chromen-2-one is then coupled with the furan-2-carbonyl piperazine using a suitable base (e.g., triethylamine) and a coupling agent (e.g., DCC or EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-chromen-2-one: Lacks the furan-2-carbonyl piperazine moiety.

    3-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one: Lacks the bromine atom at the 6th position.

    6-Bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives: Various derivatives with different substituents at the bromine position or modifications to the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c20-13-3-4-15-12(10-13)11-14(19(25)27-15)17(23)21-5-7-22(8-6-21)18(24)16-2-1-9-26-16/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWQWNGQEJZYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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